ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core with a 4,5,6,7-tetrahydro substitution pattern. Key structural features include:
- 6-Acetyl group: A ketone substituent at position 6, which may influence electronic properties and steric interactions .
- 2-(4-Oxo-4H-chromene-2-carboxamido) group: A coumarin-derived carboxamide moiety, introducing a planar aromatic system capable of π-π stacking and hydrogen bonding .
- Ethyl ester at position 3: Enhances solubility and modulates pharmacokinetic properties.
While direct pharmacological data for this compound are unavailable, its structural motifs align with bioactive molecules targeting adenosine receptors, kinases, or other enzymes .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-3-29-22(28)19-14-8-9-24(12(2)25)11-18(14)31-21(19)23-20(27)17-10-15(26)13-6-4-5-7-16(13)30-17/h4-7,10H,3,8-9,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHINHVPBVRADAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving salicylaldehyde and ethyl acetoacetate under acidic conditions.
Construction of the Thieno[2,3-c]pyridine Ring: This step involves the reaction of the chromene derivative with a thieno[2,3-c]pyridine precursor, often using a base such as sodium hydride (NaH) to facilitate the cyclization.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene or thieno[2,3-c]pyridine rings, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Substituent Effects on Activity
- Amino vs. Carboxamido Groups: The 2-amino group in analogs like PD 81,723 () is critical for adenosine A1 receptor binding. Replacing this with a carboxamido group (as in the target compound) may reduce affinity but introduce new interactions .
- Chromene vs. Thiophene/Aryl Groups : The 4-oxochromene moiety in the target compound offers a rigid aromatic system distinct from thiophene () or chlorophenyl () substituents. This could enhance binding to targets requiring planar recognition sites .
- 6-Substituents : Acetyl (target compound) vs. Boc () or methyl () groups affect steric bulk and electronic properties. Acetyl’s electron-withdrawing nature may modulate reactivity or metabolic stability .
Structure-Activity Relationship (SAR) Trends
- Essential Groups: identifies the 2-amino and keto carbonyl groups as critical for adenosine receptor modulation. The target compound’s carboxamido group may mimic these features via hydrogen bonding .
- Substitution Patterns : 4-Position substituents (e.g., methyl in ) enhance activity in thiophene derivatives, while 5-position substitutions are less impactful. The target compound’s 6-acetyl group aligns with this trend .
Biological Activity
Ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique molecular structure that combines various functional groups, including a chromene moiety and a thieno-pyridine framework. The presence of these groups is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 354.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Assays : The compound was tested against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) using the Sulforhodamine B (SRB) assay. The results indicated significant inhibition of cell proliferation with IC₅₀ values comparable to established chemotherapeutics.
Cell Line IC₅₀ (µg/mL) Comparison Drug IC₅₀ (µg/mL) HeLa 0.0692 Camptothecin 0.0057 MCF-7 0.0585 Doxorubicin 0.015 HT-29 0.00217 5-Fluorouracil 0.010 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Studies indicate that it may inhibit key signaling pathways involved in tumor growth and metastasis.
Pharmacological Properties
In addition to its anticancer properties, this compound has demonstrated other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation.
Q & A
Q. What analytical validation protocols ensure reproducibility in pharmacological studies?
- Methodological Answer :
- Calibration curves : Validate HPLC methods with ≥5 concentration points (R² > 0.99).
- Inter-day precision : Repeat assays on three consecutive days; CV ≤ 5% for retention times.
- Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) for trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
